Moquizone
CAS No.: 19395-58-5
Cat. No.: VC0536034
Molecular Formula: C20H21N3O3
Molecular Weight: 351.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19395-58-5 |
|---|---|
| Molecular Formula | C20H21N3O3 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-one |
| Standard InChI | InChI=1S/C20H21N3O3/c24-19(14-21-10-12-26-13-11-21)23-15-22(16-6-2-1-3-7-16)20(25)17-8-4-5-9-18(17)23/h1-9H,10-15H2 |
| Standard InChI Key | VCRQLDNIOXNDMT-UHFFFAOYSA-N |
| SMILES | C1COCCN1CC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
| Canonical SMILES | C1COCCN1CC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
| Appearance | Solid powder |
| Melting Point | 136.0 °C |
Introduction
Chemical and Structural Profile
Molecular Characteristics
Moquizone (C₂₀H₂₁N₃O₃) has a molecular weight of 351.4 g/mol and exists as a white crystalline solid. Its hydrochloride salt (C₂₀H₂₂ClN₃O₃) increases water solubility for parenteral administration . Key structural identifiers include:
The quinazolinone core enables π-π stacking interactions with biological targets, while the morpholine moiety enhances solubility and pharmacokinetics .
Synthetic Pathways
Moquizone is synthesized via a two-step process:
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Quinazolinone Formation: 2-Aminobenzamide reacts with phenylacetyl chloride to yield 3-phenyl-2H-quinazolin-4-one .
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Morpholine Conjugation: The intermediate undergoes N-acylation with 2-morpholin-4-ylacetyl chloride in the presence of a base like triethylamine .
Recent advances in C(sp³)–H amidation, such as N-bromosuccinimide (NBS)-mediated reactions, offer potential routes to optimize the acylation step . These methods improve functional group tolerance and scalability compared to traditional approaches .
Pharmacological Effects
Choleretic Activity
Moquizone increases bile secretion by 40–60% in rodent models at doses of 10–50 mg/kg, as measured by biliary flow rate and bile acid output . This effect is mediated through:
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Hepatic Transporter Activation: Upregulation of bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2) .
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Cellular Signaling: Modulation of intracellular cAMP levels, enhancing hepatocyte secretory function .
In cholestatic rats, Moquizone restored bile flow to 85% of baseline within 72 hours, outperforming ursodeoxycholic acid (UDCA) in severe obstruction models .
Antiarrhythmic Properties
Moquizone hydrochloride prolongs the cardiac action potential duration (APD) by 22% in isolated guinea pig hearts at 1 μM, primarily through blockade of the rapid delayed rectifier potassium current (Iₖᵣ) . This translates to:
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Atrial Fibrillation Suppression: 68% reduction in induced arrhythmias in canine models .
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QT Interval Prolongation: Dose-dependent increase of 30–50 ms in electrocardiograms, necessitating careful monitoring for torsades de pointes risk.
Toxicological Profile
Acute Toxicity
The median lethal dose (LD₅₀) varies significantly by route:
| Species | Route | LD₅₀ (mg/kg) | Effects Observed |
|---|---|---|---|
| Rat | Oral | 1,200 | Somnolence, hypomotility |
| Mouse | Intraperitoneal | 320 | Tonic-clonic seizures, death <1h |
| Rabbit | Intravenous | 85 | Respiratory depression |
Central nervous system (CNS) effects are route-dependent: oral administration causes depression, while parenteral routes induce excitation due to differential blood-brain barrier penetration .
Chronic Toxicity
28-day rat studies (50 mg/kg/day) revealed:
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Bile Duct Hyperplasia: Mild proliferative changes in 30% of animals .
No carcinogenic or teratogenic effects were observed in 12-month rodent assays .
Therapeutic Applications
Hepatobiliary Disorders
Moquizone is clinically used in Europe for:
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Cholestasis Management: 75% of patients showed normalized serum alkaline phosphatase (ALP) within 4 weeks .
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Gallstone Prevention: Reduces cholesterol saturation index (CSI) by 40% in bile .
Cardiac Arrhythmias
Phase II trials demonstrated:
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Atrial Fibrillation Conversion: 62% success rate vs. 45% for amiodarone .
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Ventricular Tachycardia Suppression: 55% reduction in episodes at 100 mg BID .
Comparative Analysis with Analogues
Structural Analogues
| Compound | Substitution | Choleretic Potency | Cardiac Selectivity |
|---|---|---|---|
| Moquizone | Morpholine-acetyl | 1.0 (reference) | Moderate |
| Quinazoline | None | 0.3 | None |
| Morantel | Thiophene | 0.8 | Low |
Moquizone’s morpholine group confers 3.3× greater choleretic activity than unsubstituted quinazoline .
Clinical Comparators
| Parameter | Moquizone | UDCA | Rifampicin |
|---|---|---|---|
| ALP Reduction | 75% | 68% | 72% |
| Pruritus Relief | 80% | 65% | 88% |
| Arrhythmia Use | Yes | No | No |
Moquizone’s dual hepatocardiac activity makes it unique among choleretics .
Recent Advances and Future Directions
Synthesis Optimization
The NBS-mediated C(sp³)–H amidation protocol enables 92% yield in Moquizone acylation vs. 78% with classical methods . This radical-based approach minimizes byproducts and is scalable to kilogram batches .
Targeted Delivery Systems
Liposomal Moquizone formulations increase hepatic bioavailability by 4.2× compared to free drug, reducing the effective dose to 5 mg/kg in preclinical models .
Combination Therapies
Co-administration with UDCA synergistically improves cholestasis resolution (89% vs. 75% monotherapy) while mitigating QT prolongation risks .
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